- Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides, Synlett, 2010, (8), 1273-1275

Cas no 959-66-0 (2-Benzoylacetanilide)

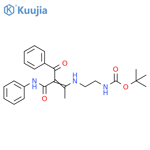

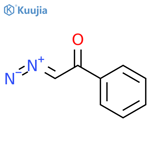

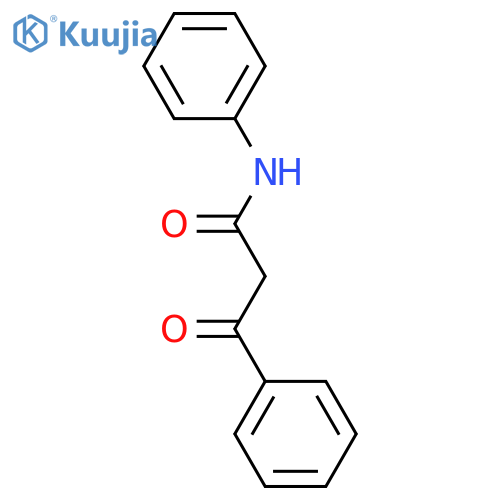

2-Benzoylacetanilide structure

Nom du produit:2-Benzoylacetanilide

Numéro CAS:959-66-0

Le MF:C15H13NO2

Mégawatts:239.269223928452

MDL:MFCD00003084

CID:94593

PubChem ID:70398

2-Benzoylacetanilide Propriétés chimiques et physiques

Nom et identifiant

-

- 3-Oxo-N,3-diphenylpropanamide

- 2-BENZOYLACETANILIDE

- 2-BENZOYLACETOANILIDE

- N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan

- ilide

- N,3-Diphenyl-3-oxopropionamide

- N-Phenyl-β-oxobenzenepropanamide

- Acetanilide BP

- USP

- Benzoylacetanilide

- 3-Oxo-3-phenylpropionanilide

- Benzenepropanamide, .beta.-oxo-N-phenyl-

- Acetamide,N-(2-benzoylphenyl)-

- XRZDIHADHZSFBB-UHFFFAOYSA-N

- 3-oxo-3-phenyl-N-phenylpropanamide

- NSC210265

- alpha-Benzoylacetanilide

- Benzoylacetoanilide; 98%

- .alpha.-Benzoylacetanilide

- .alpha.-Benzoylacetoanilide

- Oprea1_091654

- MLS001180391

- 3-oxo-

- Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)

- β-Oxo-N-phenylbenzenepropanamide (ACI)

- N-Phenylbenzoylacetamide

- NSC 210265

- MFCD00003084

- 2-Benzoylacetanilide, 98%

- J-640238

- HMS1760D03

- NSC-210265

- SMR000476093

- AKOS000266773

- UNII-F2F5R8VPP9

- 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile

- SCHEMBL1098345

- CHEMBL1704955

- F2F5R8VPP9

- D88713

- J-800245

- J-640246

- 3-Oxo-N,3-diphenylpropanamide #

- AF-628/30935026

- 3-oxo-N,3-diphenyl-propionamide

- propanamide, 3-oxo-3,N-diphenyl-

- [Bis(3Facetoxy)iodo]pentafluorobenzene

- HMS2804A18

- AS-59721

- EN300-16262

- Z55119693

- AC-907/25014381

- B0904

- NS00040466

- EINECS 213-503-7

- 959-66-0

- DTXSID00242024

- 2-Benzoylacetanilide

-

- MDL: MFCD00003084

- Piscine à noyau: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)

- La clé Inchi: XRZDIHADHZSFBB-UHFFFAOYSA-N

- Sourire: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

Propriétés calculées

- Qualité précise: 239.09500

- Masse isotopique unique: 239.094629

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 4

- Complexité: 289

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Nombre d'tautomères: 5

- Le xlogp3: 3.2

- Surface topologique des pôles: 46.2

Propriétés expérimentales

- Couleur / forme: Powder

- Dense: 1.205

- Point de fusion: 105.0 to 108.0 deg-C

- Point d'ébullition: 473.6°C at 760 mmHg

- Point d'éclair: 194.5°C

- Indice de réfraction: 1.624

- Solubilité: acetone: soluble25mg/mL, clear, colorless to faintly yellow

- Le PSA: 46.17000

- Le LogP: 2.97110

- Solubilité: Facilement soluble dans l'éthanol et le chloroforme, légèrement soluble dans l'eau et le benzène

2-Benzoylacetanilide Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H332-H335

- Déclaration d'avertissement: P261-P280-P305+P351+P338

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:2

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: S26; S36/37/39

- RTECS:AB4542950

- Conditions de stockage:Inert atmosphere,Room Temperature(BD71129)

- Terminologie du risque:R36/37/38

2-Benzoylacetanilide Données douanières

- Code HS:2924299090

- Données douanières:

Code douanier chinois:

2924299090Résumé:

2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, emballage

Résumé:

2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

2-Benzoylacetanilide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-1g |

N-Phenylbenzoylacetamide |

959-66-0 | 98% | 1g |

¥90.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-5g |

N-Phenylbenzoylacetamide |

959-66-0 | 98% | 5g |

¥266.00 | 2024-04-23 | |

| Enamine | EN300-16262-10.0g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 10.0g |

$173.0 | 2025-03-21 | |

| TRC | B207923-100mg |

2-Benzoylacetanilide |

959-66-0 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM304835-100g |

2-Benzoylacetanilide |

959-66-0 | 95% | 100g |

$219 | 2021-06-16 | |

| Fluorochem | 226655-25g |

3-Oxo-N,3-diphenylpropanamide |

959-66-0 | 95% | 25g |

£81.00 | 2022-02-28 | |

| Enamine | EN300-16262-25.0g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 25.0g |

$253.0 | 2025-03-21 | |

| Ambeed | A503927-5g |

2-Benzoylacetanilide |

959-66-0 | 98% | 5g |

$29.0 | 2025-02-20 | |

| Enamine | EN300-16262-0.1g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80780-5mg |

2-Benzoylacetanilide |

959-66-0 | 98.0% | 5mg |

¥100 | 2021-05-07 |

2-Benzoylacetanilide Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; 40 min, rt

1.2 Reagents: Sodium acetate Solvents: Water ; rt

1.2 Reagents: Sodium acetate Solvents: Water ; rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt

Référence

- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ; -78 °C; 25 min, -78 °C

1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Scaffold hopping approach on the route to selective tankyrase inhibitors, European Journal of Medicinal Chemistry, 2014, 87, 611-623

Synthetic Routes 4

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hydrochloric acid

Référence

- Nucleophilic behavior of 1-substituted morpholino ethenes, Tetrahedron, 1978, 34(16), 2537-43

Synthetic Routes 6

Synthetic Routes 7

Conditions de réaction

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

Référence

- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302

Synthetic Routes 8

Conditions de réaction

1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 6 h, 60 °C

Référence

- Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to Ketenes, Journal of the American Chemical Society, 2011, 133(12), 4330-4341

Synthetic Routes 9

Synthetic Routes 10

Conditions de réaction

1.1 3 min, 178 °C

Référence

- An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation, Tetrahedron Letters, 2003, 44(43), 7957-7959

Synthetic Routes 11

Conditions de réaction

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ; 1 h, 150 °C

Référence

- Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088

Synthetic Routes 12

Synthetic Routes 13

Conditions de réaction

Référence

- Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine, Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17

Synthetic Routes 14

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 36 h

Référence

- Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature, Organic Letters, 2021, 23(21), 8189-8193

Synthetic Routes 15

Synthetic Routes 16

Conditions de réaction

1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane , Water ; 12 h, 80 °C

Référence

- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Tetrahydrofuran ; 22 - 30 h, 80 °C

Référence

- Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives, Tetrahedron Letters, 2021, 79,

Synthetic Routes 18

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Toluene ; rt

1.2 rt; 1 - 3 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7

1.2 rt; 1 - 3 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7

Référence

- Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center, Chemistry - A European Journal, 2012, 18(20), 6152-6157

Synthetic Routes 20

2-Benzoylacetanilide Raw materials

- 3-Oxo-3-phenylpropanoic acid

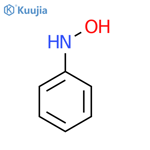

- N-Phenylhydroxylamine

- Ethyl benzoylacetate

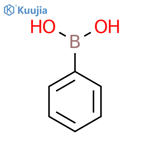

- Phenylboronic acid

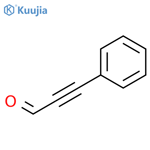

- 3-Phenylpropiolaldehyde

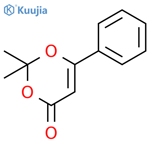

- 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-phenyl-

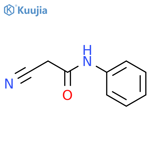

- 3-oxo-3-phenyl-propanenitrile

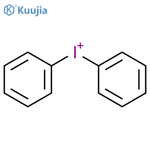

- Iodonium, diphenyl-

- Acetophenone

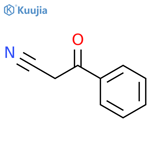

- 2-Cyano-N-phenylacetamide

- 2-Propenamide, 3-(4-morpholinyl)-N,3-diphenyl-

- alpha-diazoacetophenone

- Carbamic acid, N-[2-[[2-benzoyl-1-methyl-3-oxo-3-(phenylamino)-1-propen-1-yl]amino]ethyl]-, 1,1-dimethylethyl ester

2-Benzoylacetanilide Preparation Products

2-Benzoylacetanilide Littérature connexe

-

Kun Liu,Xinye Shang,Yuyu Cheng,Xiaoyong Chang,Pengfei Li,Wenjun Li Org. Biomol. Chem. 2018 16 7811

-

Likai Xia,Yong Rok Lee RSC Adv. 2014 4 36905

-

Raju S. Thombal,Seoung-Tae Kim,Mu-Hyun Baik,Yong Rok Lee Chem. Commun. 2019 55 2940

-

Fushuai Li,Xuling Chen,Shuai Liang,Zhenyan Shi,Pengfei Li,Wenjun Li Org. Chem. Front. 2020 7 3446

-

Shizuka Mei Bautista Maezono,Ga Eul Park,Yong Rok Lee Org. Chem. Front. 2018 5 3447

Classification associée

- Solvants et chimiques organiques Composés organiques Amines/Sulfonamides

- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés cétones

- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés Composés carbonyles cétones

959-66-0 (2-Benzoylacetanilide) Produits connexes

- 33228-40-9(N-(4-Pentanoylphenyl)acetamide)

- 7470-51-1(N-(4-acetylphenyl)propanamide)

- 2418722-52-6(N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride)

- 1649454-60-3(4-Cyclopropyl-6-methylpyrimidine)

- 17672-25-2(Hydrazine, (3-iodophenyl)-)

- 1823037-53-1(2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol)

- 2680621-82-1(methyl 2-{(tert-butoxy)carbonylamino}-5,6-dihydroxycyclooctane-1-carboxylate)

- 22510-33-4(5-(4-fluorophenyl)-2-hydroxybenzoic acid)

- 2228683-66-5(tert-butyl N-2-(2-chloroacetyl)phenylcarbamate)

- 1872860-52-0(3-Thiophenemethanamine, 4-bromo-N-cyclobutyl-)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Shanghai Joy Biotech Ltd

Membre gold

Fournisseur de Chine

Lot

Changzhou Guanjia Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot